![molecular formula C20H21N3OS B5570323 4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that yield novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives with varying affinities for opioid receptors. These synthetic pathways are crucial for developing compounds with specific biological activities, as detailed in the work by Trabanco et al. (2006, 2007) (Trabanco et al., 2006) (Trabanco et al., 2007).

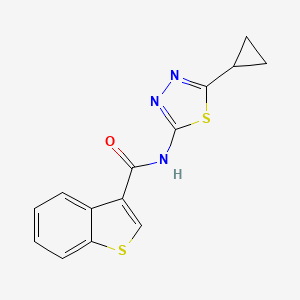

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an imidazolyl group attached to a piperidine ring, which is further modified with various substituents to enhance selectivity and potency towards delta-opioid receptors. The structural characteristics are pivotal for the biological activity of these compounds, as they determine the interaction with specific receptors.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions that are fundamental to their synthesis and modification. For example, the cyclo condensation reactions, as discussed by Rajkumar et al. (2014) in the synthesis of similar imidazol-ethylpiperazine derivatives, highlight the versatility and reactivity of these compounds (Rajkumar et al., 2014).

科学的研究の応用

Mixed Ligand Concepts

A study explored mixed ligand fac-tricarbonyl complexes, where imidazole and 1H-imidazole-4-carboxylic acid were used as ligands. This approach allows the labeling of bioactive molecules containing monodentate or bidentate donor sites, demonstrating potential applications in biochemistry and pharmaceutical research (Mundwiler et al., 2004).

Synthesis of Benzodiazepines

Imidazole-containing 1, 5-benzodiazepines were synthesized using a piperidine catalyst. This synthesis protocol highlights environmental friendliness and high yields, suggesting a greener approach to chemical synthesis (Konda et al., 2011).

Reductive Amination in Carbonyl Derivatives

An iron-catalyzed method for reductive amination of carbonyl derivatives with ω-amino fatty acids was developed, using an imidazol-2-ylidene complex. This method is efficient for synthesizing various cyclic amines, indicating its importance in organic synthesis (Wei et al., 2019).

NMDA Receptor Ligands

A compound with a 4-(1H-imidazol-4-yl)but-3-ynyl group in piperidine was identified as a potent antagonist of the NMDA receptor. This discovery has implications in neuropharmacology, particularly in Parkinson's disease research (Wright et al., 1999).

Metal-Based Chemotherapy

Research on metal complexes with imidazole derivatives showed potential applications in chemotherapy against tropical diseases. These findings open avenues for novel metal-based therapeutic agents (Navarro et al., 2000).

Novel Imidazole Derivatives Synthesis

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized. This indicates the potential of such derivatives in developing new pharmaceutical compounds (Goli-Garmroodi et al., 2015).

Corrosion Inhibition Studies

Benzimidazole derivatives were studied for their corrosion inhibitive action on steel, indicating their utility in industrial applications (Yadav et al., 2016).

Histamine H3 Receptor Agonists

Studies on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives showed their potential as histamine H3 receptor agonists. This research contributes to the understanding of histamine receptors in pharmacology (Ishikawa et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-13-17(25-18(14)15-5-3-2-4-6-15)20(24)23-11-7-16(8-12-23)19-21-9-10-22-19/h2-6,9-10,13,16H,7-8,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBBTVITZQLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)